Stereospecific Ion Channel Blockade
The 18β-stereoisomer of glycyrrhetinic acid exhibits potent, concentration-dependent blockade of the late sodium current (INa,L) and peak sodium current (INa,P), whereas the 18α-stereoisomer is completely inactive. This stereospecificity is critical for applications targeting cardiac channelopathies like Long QT Syndrome Type 3 (LQT-3). [1]
18α-GA: No effect (IC50 > 100 µM)
| Evidence Dimension | Inhibition of Late Sodium Current (INa,L) |
|---|---|
| Target Compound Data | IC50 = 37.2 ± 14.4 µM |
| Comparator Or Baseline | 18α-Glycyrrhetinic Acid: No effect (IC50 > 100 µM) |
| Quantified Difference | Selective inhibition by 18β-GA; 18α-GA inactive |
| Conditions | ΔKPQ Nav1.5 channels expressed in Xenopus oocytes |
Why This Matters
Only the 18β stereoisomer demonstrates utility in modulating late sodium current, making it the essential compound for cardiac electrophysiology research; the 18α form is a non-functional control.
- [1] Du, Y., et al. (2012). 18β-Glycyrrhetinic acid preferentially blocks late Na current generated by ΔKPQ Nav1.5 channels. Acta Pharmacologica Sinica, 33, 445-452. View Source
